N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a pyrrolidine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, and shows affinity in the range from 22 nM to 250 nM . The interaction between the compound and its targets leads to changes in the function of these receptors, which can have various effects depending on the specific receptor subtype and the cellular context.
Biochemical Pathways
The compound’s interaction with alpha1-adrenergic receptors can affect various biochemical pathways. For instance, it has been shown to have a protective effect against aluminium-induced neurotoxicity . This is achieved by lowering acetylcholinesterase activity, preventing lipid peroxidation and protein damage, and restoring the levels of endogenous antioxidant enzymes (GST, GPx, GR and GSH) associated with aluminium administration .
Pharmacokinetics
The compound has been found to have adequate pharmacokinetic properties, as supported by in silico study . The absorption, distribution, metabolism, and excretion (ADME) of the compound have been studied, and it has been found to exhibit an acceptable pharmacokinetic profile .
Result of Action
The compound’s action results in molecular and cellular effects that can be beneficial in the treatment of various conditions. For example, it has been shown to improve short-term memory and anxiety levels in rats treated with aluminium chloride . It also attenuates the neurotoxic effects of aluminium chloride, as shown by the improvement in rats’ performance in the Water maze test .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction using appropriate reagents and conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions involving suitable precursors.
Coupling Reactions: The final step involves coupling the piperazine intermediate with the pyrrolidine intermediate under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, along with appropriate catalysts and solvents.
Major Products
The major products formed from these reactions include phenolic derivatives, alcohol derivatives, and various substituted piperazine derivatives .
Scientific Research Applications
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: A compound with structural similarities and similar pharmacological activity.
Uniqueness
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activity. Its ability to interact with alpha1-adrenergic receptors with high affinity sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5S/c1-33-22-10-6-5-9-21(22)26-12-14-27(15-13-26)34(31,32)16-11-25-24(30)19-17-23(29)28(18-19)20-7-3-2-4-8-20/h2-10,19H,11-18H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIHHQIAGLOZNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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